molecular formula C16H11NO3S2 B7738315 2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid

2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid

Cat. No.: B7738315
M. Wt: 329.4 g/mol
InChI Key: DXADFRHPQBUESF-JYRVWZFOSA-N
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Description

2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a naphthylmethylene group, a thioxo group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid typically involves the condensation of 1-naphthaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and thioxo group are believed to play a crucial role in its biological activity, potentially inhibiting enzyme function or modulating receptor activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • 2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • 2-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Uniqueness

2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid is unique due to its specific structural features, such as the naphthylmethylene group and the Z-configuration of the double bond. These characteristics may confer distinct biological and chemical properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S2/c18-14(19)9-17-15(20)13(22-16(17)21)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXADFRHPQBUESF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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